(5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
CAS No.: 1706072-85-6
Cat. No.: VC4630189
Molecular Formula: C18H22BrN3O3S
Molecular Weight: 440.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706072-85-6 |
|---|---|
| Molecular Formula | C18H22BrN3O3S |
| Molecular Weight | 440.36 |
| IUPAC Name | (5-bromofuran-2-yl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H22BrN3O3S/c19-16-2-1-15(25-16)17(23)22-8-3-13(4-9-22)21-10-5-14(6-11-21)24-18-20-7-12-26-18/h1-2,7,12-14H,3-6,8-11H2 |
| Standard InChI Key | UUQMUEASBRQWHN-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C4=CC=C(O4)Br |
Introduction
Synthesis
The synthesis of (5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone would involve several steps, including:
-
Starting Materials: Brominated furan derivatives, thiazole derivatives, and bipiperidine.
-
Reactions: Nucleophilic substitutions and coupling reactions are common methods for synthesizing complex heterocyclic compounds.
-
Conditions: Careful control of temperature, pH, and solvent choice is crucial for achieving high yields and purity.
Characterization Techniques
Characterization of the compound would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and purity.
-
Infrared Spectroscopy (IR): To analyze functional groups.
-
Ultraviolet-visible Spectroscopy (UV-vis): To study electronic transitions.
Potential Biological Activities
Compounds with similar structures often exhibit biological activities such as:
-
Anticancer Properties: By inhibiting specific enzymes or signaling pathways.
-
Antimicrobial Activities: Against various microbial strains.
Research Findings
While specific research findings on (5-Bromofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone are not available, related compounds have shown promising results in medicinal chemistry. For instance, compounds with furan and thiazole moieties have demonstrated potential in drug development due to their ability to interact with biological targets.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activities |
|---|---|---|---|
| (5-Bromofuran-2-yl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone | Not specified | Approximately 368.27 | Anticancer, Anti-inflammatory |
| (5-bromofuran-2-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | C15H12BrFN2O2S | 383.2 | Potential antimicrobial |
| 2-(5-Bromofuran-2-yl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | C14H11BrN2O4 | 351.15 | Antimicrobial, Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume